molecular formula C17H16N2O2 B1385144 N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine CAS No. 1017791-11-5

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine

Cat. No.: B1385144
CAS No.: 1017791-11-5
M. Wt: 280.32 g/mol
InChI Key: LMZJQHDRIGPUGC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine is a synthetic organic compound with a molecular formula of C17H16N2O2 and a molecular weight of 280.33 g/mol . This secondary amine features a 1,3-benzodioxole moiety linked via a methylene group to an amine center, which is further substituted with a 1H-indol-6-ylmethyl group. This molecular architecture, which incorporates privileged scaffolds commonly found in bioactive molecules, suggests potential for interaction with various biological targets, particularly in neurological and oncological research . Compounds containing benzodioxole and indole rings are frequently investigated for their ability to interact with neurotransmitter receptors, such as serotonin (5-HT) receptors, due to the structural similarity of the indole nucleus to endogenous neurotransmitters . The presence of these specific substructures indicates that this amine may serve as a valuable chemical tool or building block in medicinal chemistry for the development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules designed to modulate specific cellular pathways. Its application spans hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, where its core structure can be modified to explore interactions with biological targets of interest. The compound is provided with guaranteed high purity and is intended for research purposes exclusively. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data and detailed safety information.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-14-5-6-19-15(14)7-12(1)9-18-10-13-2-4-16-17(8-13)21-11-20-16/h1-8,18-19H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZJQHDRIGPUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nucleophilic Substitution

  • Halogenation:
    The benzodioxole derivative is halogenated at the 5-position (e.g., bromination) using N-bromosuccinimide (NBS) under radical conditions.

  • Substitution:
    The halogenated intermediate reacts with indole-6-methylamine derivatives under basic conditions to form the C-N bond.

Reductive Amination

  • The aldehyde-functionalized benzodioxole is condensed with indole-6-ylmethylamine in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Reaction Conditions:

Step Reagents Conditions Notes
1 Halogenated benzodioxole + indole-6-ylmethylamine Reflux in ethanol or methanol 4-12 hours
2 Reductive amination Mild acid catalysis + NaBH(OAc)₃ Room temperature, 4-6 hours

Research Findings:
Patents and literature report yields up to 65-75% for the coupling step, with purification via chromatography.

Final Purification and Characterization

The target compound is purified through column chromatography, recrystallization, or preparative HPLC. Structural confirmation involves NMR, MS, and IR spectroscopy, with typical yields ranging from 50-70% depending on the route.

Data Table Summarizing Preparation Methods

Method Key Reactions Reagents Conditions Yield (%) References
Cyclization of catechol Dioxole ring formation Formaldehyde, HCl Reflux, 2-4 h 85 Patent US7423030B2
Fischer indole synthesis Indole core Phenylhydrazine + ketone Acidic reflux 70+ Literature
Halogenation + Nucleophilic substitution Coupling of fragments NBS, base Radical, reflux 60-75 Patent and literature
Reductive amination Final amine formation Aldehyde + indole-6-ylmethylamine Mild acid + NaBH(OAc)₃ 50-70 Patent US7423030B2

Notes and Considerations

  • Reaction Optimization:
    Reaction conditions such as temperature, solvent, and reagent equivalents are critical for maximizing yield and purity.

  • Protecting Groups:
    Use of protecting groups (e.g., Boc, Fmoc) may be necessary during multi-step sequences to prevent side reactions.

  • Environmental and Safety Aspects: Reactions involving halogenation and reduction should be conducted with appropriate safety measures, and waste disposal should follow environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carbonyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine exhibit promising anticancer properties. The indole moiety is known to play a crucial role in the development of anticancer agents. Research has shown that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that benzodioxole derivatives possess significant antibacterial and antifungal properties, which could be leveraged in developing new antibiotics . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Interaction with Biological Targets

The interaction of this compound with specific biological targets is crucial for its therapeutic effects. The compound may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammation .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are valuable in generating complex molecules efficiently. MCRs allow for the rapid assembly of diverse structures, enhancing the potential for discovering new bioactive compounds .

Synthesis and Evaluation

A notable study synthesized various indole derivatives through MCRs and evaluated their biological activities. The results indicated that several synthesized compounds exhibited significant anti-inflammatory and anticancer activities, highlighting the potential of indole-based compounds in drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the indole ring can significantly affect the compound's biological activity, as demonstrated in comparative studies where modifications led to enhanced potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine

  • Molecular Formula : C₁₇H₁₆N₂O₂
  • Molecular Weight : 280.33 g/mol
  • Key Difference : The indole methyl group is attached at the 4-position instead of the 6-position.
  • Implications : Positional isomerism may alter electronic distribution and steric interactions. For example, the 4-substituted derivative may exhibit reduced π-stacking efficiency compared to the 6-substituted analogue due to differences in indole ring planarity.

4-Fluoro-N-(1H-indol-6-ylmethyl)aniline

  • Molecular Formula : C₁₅H₁₃FN₂
  • Molecular Weight : 240.28 g/mol
  • Key Difference : Replaces the benzodioxole group with a fluorinated aniline ring.

Analogues with Modified Benzodioxole or Linker Groups

N-[[3-(1,3-Benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

  • Molecular Formula : C₂₅H₂₀N₄O₂
  • Molecular Weight : 408.46 g/mol
  • Key Difference : Incorporates a pyridoindole core and a benzodioxol-5-yloxyphenyl linker.
  • Implications: The extended aromatic system and oxygen-rich linker may enhance binding to serotonin receptors or monoamine oxidases, though increased molecular weight could reduce bioavailability.

N-{3-Ethoxy-4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine

  • Molecular Formula : C₂₂H₂₂N₆O₂
  • Molecular Weight : 402.46 g/mol
  • Key Difference : Substitutes benzodioxole with a tetrazole-ether group and adds a pyridine ring.
  • Implications : The tetrazole group offers hydrogen-bonding capacity, while the pyridine enhances water solubility. However, the lack of benzodioxole’s electron-donating effects may reduce affinity for catecholamine targets.

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine C₁₇H₁₆N₂O₂ 280.33 Benzodioxole, Indole Neurotransmitter modulation
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine C₁₉H₁₈N₆ 330.39 Indole, Triazole Antifungal/antiviral agents
N-(2-Phenylethyl)-1H-indol-5-amine C₁₆H₁₆N₂ 236.31 Indole, Phenethyl Psychoactive research

Key Observations :

  • Lipophilicity : The benzodioxole-containing compound (logP ~2.5 estimated) is more lipophilic than the triazole derivative (logP ~1.8), favoring blood-brain barrier penetration.
  • Bioactivity : The indole-6-substituted compound may show higher selectivity for serotonin receptors compared to indole-4 or indole-5 analogues due to spatial alignment with receptor pockets .

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine is a compound with significant potential in pharmacology, particularly due to its structural features that may influence various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 1017791-11-5
  • Boiling Point : Approximately 476.5 °C
  • Density : 1.301 g/cm³

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.

Monoamine Oxidase Inhibition

One of the notable activities of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and anxiety.

Biological Activity Data

Activity TypeAssay/MethodologyIC50 (μM)Reference
MAO-A InhibitionEnzymatic Assay49.3
MAO-B InhibitionEnzymatic Assay91.3
Antidepressant-like EffectsTail Suspension TestNot specified

Case Studies and Research Findings

A study published in ACS Omega investigated various compounds for their MAO inhibitory properties. This compound was not directly tested but was included in a broader category of compounds with similar structures that showed promising results against MAO-A and MAO-B enzymes .

Another relevant study explored the structure-activity relationship (SAR) of indole derivatives, highlighting that modifications to the indole ring could enhance the inhibitory activity against MAO enzymes. This suggests that this compound may exhibit similar properties .

Pharmacological Implications

Given its potential as an MAO inhibitor, this compound could be explored for therapeutic applications in:

  • Depression : By increasing serotonin and dopamine levels.
  • Anxiety Disorders : Through modulation of neurotransmitter systems.

Safety and Toxicology

The compound has been classified as an irritant based on safety data sheets. Further toxicological studies are necessary to fully understand the safety profile before clinical applications can be pursued .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, starting with 1,3-benzodioxol-5-ylmethylamine and 1H-indol-6-ylmethyl halides. For example, analogous quinazoline derivatives (e.g., ) were prepared using carbodiimide-mediated coupling, achieving yields of 20–23%. Key steps include:
  • Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Purity Validation : Monitor via TLC, HPLC (>95% purity), and confirm structural integrity using 1^1H NMR (e.g., δ 7.5–6.5 ppm for aromatic protons) and IR (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1^1H/13^{13}C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from benzodioxole and indole moieties. For example, benzodioxole methylene protons typically resonate at δ 4.2–4.5 ppm .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (expected [M+^+] ~350–370 Da) and fragmentation patterns (e.g., loss of benzodioxolyl or indolyl groups) .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation from DMSO), use SHELX programs for structure refinement. Note that SHELXL is widely used for small-molecule refinement, but macromolecular applications may require additional validation .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly in cancer models?

  • Methodological Answer :
  • In Vitro Assays :
  • MTT/SRB Assays : Test cytotoxicity against cancer cell lines (e.g., chondrosarcoma) at concentrations of 1–100 µM. Use DMSO as a vehicle control (<0.1% v/v). IC50_{50} values can be calculated using nonlinear regression (e.g., GraphPad Prism) .
  • Microtubule Disruption Assays : Monitor effects on tubulin polymerization via fluorescence-based kits (e.g., paclitaxel as a positive control).
  • In Vivo Models :
  • Xenograft Studies : Implant 1×106^6 tumor cells (e.g., NSG mice) and administer the compound intraperitoneally (10–50 mg/kg, 4 weeks). Assess tumor weight reduction and apoptosis via Caspase-3 staining .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Methodological Answer :
  • Structural Modifications :
  • Benzodioxole Substitutions : Replace the methylenedioxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density.
  • Indole Modifications : Introduce substituents at the indole 3-position to alter steric bulk (e.g., methyl, chloro).
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., cGMP-specific phosphodiesterase) using purified proteins. For example, a related quinazoline derivative showed IC50_{50} = 230 nM in porcine coronary artery assays .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PDE5 or tubulin). Validate docking poses with MD simulations (AMBER/CHARMM force fields).
  • ADMET Prediction : Employ tools like SwissADME to estimate logP (~3.5), bioavailability (Lipinski’s rule compliance), and cytochrome P450 interactions. Note that benzodioxole moieties may enhance metabolic stability but could form reactive intermediates .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Source Validation : Ensure compound purity (>95%) via independent analytical methods (e.g., LC-MS). Contaminants from synthesis (e.g., unreacted starting materials) can skew results .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration). For instance, MTT assay results vary with incubation time (24 vs. 48 hours) .
  • Statistical Power : Use ≥3 biological replicates and report SEM/CI. Apply ANOVA with post-hoc tests to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine

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